GQ-16 Exhibits Reduced Transcriptional Transactivation Efficacy Compared to Rosiglitazone
In a U-937 cell-based reporter assay, GQ-16 (10 µM) induced a maximum fold transactivation of 8.57, whereas the full agonist rosiglitazone (10 µM) induced a 24.8-fold increase . This quantifies the partial agonistic nature of GQ-16 and its reduced potential for maximal PPARγ activation.
| Evidence Dimension | PPARγ transactivation (fold induction) |
|---|---|
| Target Compound Data | 8.57-fold |
| Comparator Or Baseline | Rosiglitazone: 24.8-fold |
| Quantified Difference | Approximately 65% lower maximal transactivation |
| Conditions | U-937 reporter assay at 10 µM compound concentration |
Why This Matters
This difference directly demonstrates that GQ-16 is a partial agonist, providing a mechanistic basis for its reduced adipogenic and weight-gain side effects compared to full agonists like rosiglitazone.
